

# In-Depth Technical Guide to Imanixil: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Imanixil, also known as SAR088 and HOE-402, is a potent and selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4K $\beta$ ), a lipid kinase implicated in metabolic regulation and tumorigenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Imanixil. Detailed experimental protocols for its synthesis and for assessing its inhibitory activity are also presented. Imanixil serves as a valuable research tool for elucidating the physiological and pathological roles of PI5P4K $\beta$  and as a promising starting point for the development of novel therapeutics targeting this enzyme.

## **Chemical Structure and Physicochemical Properties**

**Imanixil** is a pyrimidine-2,4-diamine derivative with the systematic IUPAC name 4-Amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide[1]. Its chemical structure is depicted in Figure 1.

Figure 1: Chemical Structure of Imanixil (SAR088)





Click to download full resolution via product page

Caption: Chemical structure of **ImanixiI**.

A summary of the key physicochemical properties of **Imanixil** is provided in Table 1. While specific experimental values for melting point, pKa, and aqueous solubility are not readily available in the public domain, the provided data is based on its known chemical characteristics and information from chemical suppliers[1][2].

Table 1: Physicochemical Properties of Imanixil



| Property           | Value                                                                                                             | Reference |
|--------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name         | 4-Amino-2-(4,4-dimethyl-2-<br>oxoimidazolidin-1-yl)-N-(3-<br>(trifluoromethyl)phenyl)pyrimidi<br>ne-5-carboxamide | [1]       |
| Synonyms           | SAR088, HOE-402                                                                                                   | [1]       |
| CAS Number         | 75689-93-9                                                                                                        |           |
| Molecular Formula  | C17H17F3N6O2                                                                                                      |           |
| Molecular Weight   | 394.36 g/mol                                                                                                      | _         |
| Elemental Analysis | C: 51.78%, H: 4.35%, F: 14.45%, N: 21.31%, O: 8.11%                                                               |           |
| Appearance         | Solid (predicted)                                                                                                 |           |
| Purity             | ≥98% (commercially available)                                                                                     | _         |
| Solubility         | Soluble in DMSO                                                                                                   | _         |
| Storage            | Dry, dark, -20°C for long term                                                                                    | _         |

## **Biological Activity and Mechanism of Action**

**Imanixil** is a specific inhibitor of PI5P4K $\beta$ , an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P<sub>2</sub>). Notably, PI5P4K $\beta$  is a unique kinase that can utilize both ATP and GTP as a phosphate donor, and it is considered an intracellular GTP sensor.

## In Vitro Bioactivity

While specific IC $_{50}$  and K $_{i}$  values for **Imanixil** against PI5P4K $\beta$  are not publicly available, it has been described as having "reasonable potency" in enzymatic and cellular assays. The determination of such quantitative measures of inhibitory activity is crucial for its application in research and potential therapeutic development.

## **Mechanism of Action and Signaling Pathway**



The primary mechanism of action of **Imanixil** is the inhibition of the catalytic activity of PI5P4K $\beta$ . This enzyme plays a critical role in regulating the cellular levels of the signaling lipid PI(5)P. By inhibiting PI5P4K $\beta$ , **Imanixil** is expected to lead to an accumulation of PI(5)P and a decrease in the synthesis of a specific pool of PI(4,5)P<sub>2</sub>.

The PI5P4K $\beta$  signaling pathway is involved in sensing cellular GTP levels and translating them into lipid second messenger signals. This pathway is implicated in metabolic adaptation and tumorigenesis. The inhibition of PI5P4K $\beta$  by **Imanixil** disrupts this signaling cascade, which can affect downstream cellular processes.



Click to download full resolution via product page

Caption: PI5P4Kβ signaling and inhibition by **Imanixil**.

## **Pharmacokinetic Properties**



Preclinical studies have indicated that **Imanixil** possesses favorable pharmacokinetic properties. It is reported to be orally available and active in vivo. Furthermore, it exhibits intermediate cell permeability and high metabolic stability, with no significant inhibition of liver CYP3A4 enzymes. In a study involving Zucker diabetic fatty rats, orally administered **Imanixil** was shown to lower blood glucose levels over a three-week treatment period, demonstrating its potential for systemic therapeutic applications. A comprehensive table of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical requirement for its further development.

Table 2: Summary of Pharmacokinetic Properties of Imanixil

| Parameter            | Observation/Data                          | Reference |
|----------------------|-------------------------------------------|-----------|
| Oral Bioavailability | Orally available and in vivo active       |           |
| Cell Permeability    | Intermediate                              |           |
| Metabolic Stability  | High                                      |           |
| CYP Inhibition       | No significant inhibition of liver CYP3A4 |           |
| In Vivo Efficacy     | Lowered blood glucose in diabetic rats    |           |

# Experimental Protocols Synthesis of Imanixil

A detailed, step-by-step protocol for the synthesis of **Imanixil** (4-Amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide) is not explicitly available in the reviewed literature. However, based on the synthesis of structurally related aminopyrimidine carboxamides and imidazolidinones, a plausible synthetic route can be proposed. The synthesis would likely involve the formation of the pyrimidine core, followed by the introduction of the imidazolidinone and the N-phenylcarboxamide moieties.





Click to download full resolution via product page

Caption: Proposed synthetic workflow for Imanixil.

Representative Synthesis Protocol (Hypothetical):

Step 1: Synthesis of a suitable 2-substituted-4-aminopyrimidine-5-carboxylic acid derivative.
 This would likely start from a commercially available pyrimidine precursor, which would be functionalized at the 2 and 5 positions.



- Step 2: Coupling of the pyrimidine derivative with 4,4-dimethyl-2-oxoimidazolidine. This step would form the C-N bond between the pyrimidine ring and the imidazolidinone moiety.
- Step 3: Amide coupling. The carboxylic acid group on the pyrimidine ring would be activated and then reacted with 3-(trifluoromethyl)aniline to form the final amide bond.
- Purification: The final product, **Imanixil**, would be purified using standard techniques such as column chromatography and recrystallization.

## PI5P4Kβ Inhibition Assay (ADP-Glo™ Kinase Assay)

The following protocol is a representative method for determining the in vitro inhibitory activity of **Imanixil** against PI5P4Kβ using the commercially available ADP-Glo<sup>™</sup> Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

#### Materials:

- Recombinant human PI5P4Kβ enzyme
- PI(5)P substrate
- ATP and GTP
- Imanixil (dissolved in DMSO)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates

#### Procedure:

- Compound Preparation: Prepare a serial dilution of **ImanixiI** in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
- Kinase Reaction:
  - Add the PI5P4Kβ enzyme and PI(5)P substrate to the wells of the 384-well plate.



- Add the diluted Imanixil or vehicle (DMSO) to the respective wells.
- Pre-incubate for 15-30 minutes at room temperature.
- Initiate the kinase reaction by adding a solution of ATP or GTP.
- Incubate for a defined period (e.g., 60 minutes) at 30°C.

#### ADP Detection:

- Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of **ImanixiI** and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.





Click to download full resolution via product page

Caption: Workflow for PI5P4Kβ inhibition assay.

### Conclusion

**Imanixil** is a valuable chemical probe for studying the biology of PI5P4Kβ. Its selectivity and favorable in vivo properties make it a significant tool for researchers in the fields of signal transduction, metabolism, and oncology. Further elucidation of its detailed physicochemical and pharmacokinetic properties, along with the development of robust synthetic protocols, will



facilitate its broader use in the scientific community and may pave the way for the design of next-generation PI5P4Kβ inhibitors with therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medkoo.com [medkoo.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Imanixil: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671735#chemical-structure-and-properties-of-imanixil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com